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molecular formula C17H17N3O2 B126689 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone CAS No. 154055-44-4

2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone

Cat. No. B126689
M. Wt: 295.34 g/mol
InChI Key: LRTBJZKSMYYSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05623073

Procedure details

Add 22% ammonium hydroxide to 75 ml of a hot solution of the dihydrobromide obtained in Step A in 95° alcohol until a pH of approximately 10 is obtained. The title compound precipitates and is filtered, washed with water and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hot solution
Quantity
75 mL
Type
reactant
Reaction Step One
Name
dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[NH4+].Br.Br.[OH:5][CH2:6][CH2:7][NH:8][C:9]1[N:13]([CH2:14][C:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:16])[C:12]2[CH:23]=[CH:24][CH:25]=[CH:26][C:11]=2[N:10]=1>>[OH:5][CH2:6][CH2:7][NH:8][C:9]1[N:13]([CH2:14][C:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:16])[C:12]2[CH:23]=[CH:24][CH:25]=[CH:26][C:11]=2[N:10]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
hot solution
Quantity
75 mL
Type
reactant
Smiles
Name
dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.Br.OCCNC1=NC2=C(N1CC(=O)C1=CC=CC=C1)C=CC=C2
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
The title compound precipitates
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
OCCNC1=NC2=C(N1CC(=O)C1=CC=CC=C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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